molecular formula C11H8N2O B8686600 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole

5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B8686600
M. Wt: 184.19 g/mol
InChI Key: PUMSYTOKMZZTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethynylbenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The ethynyl group and oxadiazole ring may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethynyl-phenyl)-1,2,4-triazole
  • 5-(4-Ethynyl-phenyl)-1,3,4-oxadiazole
  • 5-(4-Ethynyl-phenyl)-1,2,3-thiadiazole

Comparison

5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the nitrogen and oxygen atoms in the ring .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-(4-ethynylphenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H8N2O/c1-3-9-4-6-10(7-5-9)11-12-8(2)13-14-11/h1,4-7H,2H3

InChI Key

PUMSYTOKMZZTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C#C

Origin of Product

United States

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